

# (S)-MCOPPB CAS number and chemical information

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-MCOPPB

Cat. No.: B1683878

[Get Quote](#)

An In-depth Technical Guide to **(S)-MCOPPB**: A Selective Nociceptin/Orphanin FQ Receptor Agonist

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to **(S)-MCOPPB**, a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

## Chemical Information

**(S)-MCOPPB**, also known as 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a non-peptide small molecule that has been instrumental in the study of the NOP receptor system.[\[1\]](#)[\[2\]](#)

| Property                           | Value                                                                            | Reference           |
|------------------------------------|----------------------------------------------------------------------------------|---------------------|
| CAS Number                         | 1028969-49-4 (free base)                                                         | <a href="#">[2]</a> |
| 1108147-88-1<br>(trihydrochloride) | <a href="#">[2]</a>                                                              |                     |
| IUPAC Name                         | 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole | <a href="#">[2]</a> |
| Molecular Formula                  | C <sub>26</sub> H <sub>40</sub> N <sub>4</sub>                                   | <a href="#">[2]</a> |
| Molecular Weight                   | 408.634 g/mol                                                                    | <a href="#">[2]</a> |
| Synonyms                           | MCOPPB                                                                           | <a href="#">[1]</a> |

## Mechanism of Action and Signaling Pathway

**(S)-MCOPPB** is a potent and selective full agonist for the NOP receptor, the fourth member of the opioid receptor superfamily.[\[1\]](#) Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, N/OFQ, modulate a variety of physiological processes, including pain, anxiety, and learning.[\[3\]](#)[\[4\]](#)

Upon agonist binding, the NOP receptor couples to inhibitory G proteins (G<sub>ai/o</sub>). This initiates a cascade of intracellular signaling events, primarily characterized by:

- Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[\[5\]](#)
- Modulation of Ion Channels: Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[\[6\]](#)[\[7\]](#)
- Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This includes the activation of ERK1/2, p38, and JNK.[\[6\]](#)

Following activation, the NOP receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This process mediates receptor

desensitization and internalization, which are crucial for regulating the duration and intensity of the signal.[3][5]



[Click to download full resolution via product page](#)

Figure 1: NOP Receptor Signaling Pathway

## Quantitative Data

**(S)-MCOPPB** exhibits high affinity and selectivity for the NOP receptor over other classical opioid receptors.

Table 1: Receptor Binding Affinity and Selectivity

| Receptor  | Binding Affinity<br>(pKi) | Selectivity vs. NOP | Reference |
|-----------|---------------------------|---------------------|-----------|
| Human NOP | 10.07 ± 0.01              | -                   | [8]       |
| μ-Opioid  | -                         | 12-fold             | [8]       |
| κ-Opioid  | -                         | 270-fold            | [8]       |
| δ-Opioid  | -                         | >1000-fold          | [8]       |

Table 2: In Vitro Functional Activity

| Assay                          | Parameter    | Value  | Cell Line          | Reference |
|--------------------------------|--------------|--------|--------------------|-----------|
| GTPγS Binding                  | Full Agonist | -      | CHO-hNOP           | [9]       |
| Calcium<br>Mobilization        | Full Agonist | -      | CHO-hNOP-<br>Gαq/5 | [9]       |
| Dynamic Mass<br>Redistribution | Full Agonist | Potent | CHO-hNOP           | [9]       |

## Experimental Protocols

### In Vitro Radioligand Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of **(S)-MCOPPB** to the NOP receptor using a competitive displacement assay.



[Click to download full resolution via product page](#)

Figure 2: Radioligand Binding Assay Workflow

Methodology:

- Membrane Preparation: Cell membranes from a stable cell line expressing the human NOP receptor (e.g., CHO-hNOP) are prepared by homogenization and centrifugation.[10]
- Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable NOP receptor radioligand (e.g., [<sup>3</sup>H]-UFP-101) and varying concentrations of the unlabeled test compound (**(S)-MCOPPB**).[10]
- Incubation: The reaction mixture is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]
- Separation: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand while unbound ligand passes through.[10][11]
- Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[11]
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[11]
- Data Analysis: The concentration of **(S)-MCOPPB** that inhibits 50% of the specific binding of the radioligand ( $IC_{50}$ ) is determined. The inhibition constant ( $K_i$ ) is then calculated using the Cheng-Prusoff equation.

## In Vivo Anxiolytic Activity - Vogel Conflict Test

This protocol describes a common behavioral assay in mice to evaluate the anxiolytic-like effects of **(S)-MCOPPB**.

### Methodology:

- Animal Preparation: Male mice are water-deprived for a period (e.g., 24 hours) before the test to motivate them to drink.[8]
- Drug Administration: **(S)-MCOPPB** is administered orally (p.o.) at various doses (e.g., 10 mg/kg) at a specified time before the test (e.g., 30-60 minutes). A vehicle control group and a positive control group (e.g., diazepam) are included.[8]

- **Test Procedure:** The mouse is placed in a test chamber with a drinking spout. After a period of adaptation and drinking, each lick is paired with a mild electric shock to the feet. This creates a conflict between the motivation to drink and the aversion to the shock.
- **Data Collection:** The number of shocks received (or licks punished) during a fixed test period (e.g., 5 minutes) is recorded.
- **Data Analysis:** Anxiolytic compounds are expected to increase the number of punished licks compared to the vehicle-treated group. The data is analyzed using appropriate statistical methods (e.g., ANOVA).[8]

## Senolytic Activity

Recent studies have revealed that **(S)-MCOPPB** also possesses senolytic properties, meaning it can selectively induce apoptosis in senescent cells.[12][13] This was discovered through high-throughput screening of a library of pharmacologically active compounds.[14] In *in vitro* models, **(S)-MCOPPB** was shown to reduce the number of senescent cells, and *in vivo* studies in mice demonstrated a reduction in the senescence cell burden in peripheral tissues.[12][14] Mechanistically, this effect may be linked to the activation of transcriptional networks involved in immune responses.[12]

## Conclusion

**(S)-MCOPPB** is a valuable research tool for investigating the NOP receptor system. Its high potency, selectivity, and oral bioavailability make it a suitable compound for both *in vitro* and *in vivo* studies.[1] Its demonstrated anxiolytic and more recently discovered senolytic effects highlight the therapeutic potential of targeting the NOP receptor for a range of disorders, from anxiety to age-related diseases.[8][12] This guide provides core technical information to aid researchers in designing and interpreting experiments involving this significant pharmacological agent.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Novel non-peptide nociceptin/orphanin FQ receptor agonist, 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole: design, synthesis, and structure-activity relationship of oral receptor occupancy in the brain for orally potent antianxiety drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MCOPPB - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(S)-MCOPPB CAS number and chemical information]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1683878#s-mcoppb-cas-number-and-chemical-information>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)